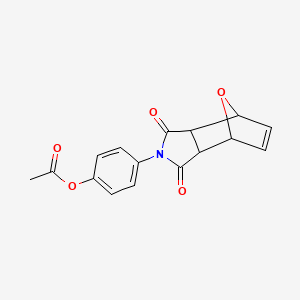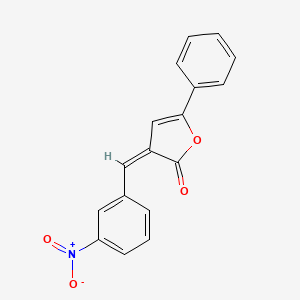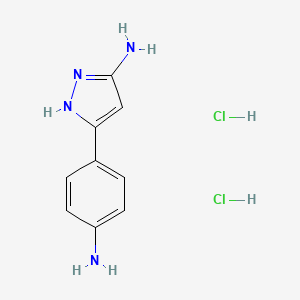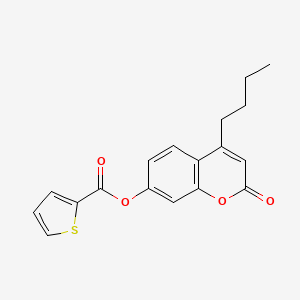![molecular formula C22H28ClNO2 B4984203 N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-N-methylbutan-1-amine;hydrochloride](/img/structure/B4984203.png)
N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-N-methylbutan-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-N-methylbutan-1-amine;hydrochloride is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by its unique structural features, which include a benzofuran core substituted with various functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-N-methylbutan-1-amine;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Introduction of Substituents: The methoxy, methyl, and phenyl groups are introduced through various substitution reactions, often involving halogenated intermediates and nucleophilic substitution reactions.
Amine Functionalization: The amine group is introduced through reductive amination or other amine-forming reactions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-N-methylbutan-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the amine group or other reducible functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents or modify existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogenated intermediates and nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may yield amine or alkyl derivatives .
Applications De Recherche Scientifique
N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-N-methylbutan-1-amine;hydrochloride has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-N-methylbutan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: The compound may bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events.
Inhibition of Enzymes: It may inhibit the activity of specific enzymes, thereby modulating biochemical pathways.
Modulation of Gene Expression: The compound may influence the expression of certain genes, leading to changes in cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-N-methylbutan-1-amine;hydrochloride include other benzofuran derivatives with similar structural features, such as:
- 5-phenyl-1-benzofuran-2-yl derivatives
- 3-methanone-6-substituted-benzofuran derivatives
- Indole derivatives
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-N-methylbutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2.ClH/c1-5-6-12-23(3)15-18-13-21-19(14-20(18)24-4)22(16(2)25-21)17-10-8-7-9-11-17;/h7-11,13-14H,5-6,12,15H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLFDZMFHMZKSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1=CC2=C(C=C1OC)C(=C(O2)C)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![{(2S)-1-[(2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3-oxazol-4-yl)carbonyl]-2-pyrrolidinyl}methanol](/img/structure/B4984124.png)
![N-methyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B4984127.png)
![[2-[(4-methylpiperazin-1-yl)methyl]phenyl] N,N-dimethylcarbamate;hydrochloride](/img/structure/B4984142.png)

![[2-[(Z)-[3-(4-fluorophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] benzenesulfonate](/img/structure/B4984153.png)
![3-{[(4-bromophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B4984160.png)
![5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3-methoxyphenyl)-2-furamide](/img/structure/B4984162.png)
![8-hydroxy-5-[(2-methoxy-5-methylphenyl)diazenyl]-2-quinolinecarbaldehyde](/img/structure/B4984177.png)
![2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate](/img/structure/B4984180.png)
![N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B4984187.png)
![1-(4-Bromophenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B4984190.png)



